molecular formula C10H13FN2 B15276265 (R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline

(R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline

Katalognummer: B15276265
Molekulargewicht: 180.22 g/mol
InChI-Schlüssel: VQGLQJSFWLKCRB-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline is a chiral aniline derivative characterized by a fluorine substituent at the 2-position and a pyrrolidine ring at the 4-position of the benzene core. Its (R)-stereochemistry confers distinct physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry, particularly for applications requiring enantioselective interactions. The pyrrolidine moiety enhances solubility and bioavailability compared to purely aromatic systems, while the fluorine atom influences electronic properties and metabolic stability .

Eigenschaften

Molekularformel

C10H13FN2

Molekulargewicht

180.22 g/mol

IUPAC-Name

2-fluoro-4-[(2R)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13FN2/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m1/s1

InChI-Schlüssel

VQGLQJSFWLKCRB-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)N)F

Kanonische SMILES

C1CC(NC1)C2=CC(=C(C=C2)N)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorine atom and the aniline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a precursor containing a nitrogen atom can be achieved using a suitable catalyst and reaction conditions .

Industrial Production Methods

Industrial production of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Fluoro-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

®-2-Fluoro-4-(pyrrolidin-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-2-Fluoro-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets in biological systems. The fluorine atom and pyrrolidine ring can influence the compound’s binding affinity and selectivity for these targets. The compound may modulate various pathways and processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups such as fluorine, pyrrolidine, or substituted aniline cores. Key differences in structure, stability, and bioactivity are highlighted.

Tert-Butyl Carbamate Derivatives (Compounds 1a and 1b)

  • Structure :
    • 1a : tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate.
    • 1b : tert-Butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate.
  • Key Differences: Both feature bulky tert-butyl carbamate and oxazolidinone groups, unlike the simpler pyrrolidine in the target compound. Stability: Degraded in simulated gastric fluid (SGF), likely due to hydrolysis of the carbamate group under acidic conditions . Pharmacological Impact: The oxazolidinone-triazole system may enhance antibacterial activity but reduces metabolic stability compared to the pyrrolidine-aniline scaffold.

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

  • Structure : Chlorine substituents at the 4- and 6-positions of the pyrimidine ring.
  • Synthetic Utility: Used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the target compound, which is often a final product .

4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

  • Structure : Contains a rigid 1,3,4-oxadiazole ring linked to a pyridine group.
  • Key Differences: Rigidity vs. Flexibility: The oxadiazole ring imposes planar rigidity, which may improve binding to flat enzymatic pockets but reduce conformational adaptability compared to the pyrrolidine ring.

4-Chloro-N-(2-pyridyl)aniline

  • Structure : Chlorine at the 4-position and a pyridyl group at the 2-position.
  • Key Differences :
    • Hydrogen Bonding : Forms N–H⋯N hydrogen-bonded dimers in the crystal lattice, suggesting stronger intermolecular interactions than the target compound’s pyrrolidine-aniline system.
    • Bioactivity : Pyridyl substitution is common in kinase inhibitors, whereas pyrrolidine-aniline derivatives are explored for GPCR targets .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Stability in SGF Key Pharmacological Notes
(R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline ~210 (estimated) Fluorine, pyrrolidine Stable* High enantioselectivity, GPCR focus
Compound 1a ~500 (estimated) Oxazolidinone, triazole, tert-butyl Unstable Antibacterial, metabolic liability
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 245.06 Chlorine, pyrimidine Not reported Precursor for cross-coupling
4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline 256.24 Oxadiazole, pyridine Not reported Enzymatic inhibition (e.g., kinases)
4-Chloro-N-(2-pyridyl)aniline 204.66 Chlorine, pyridyl Stable Kinase inhibition, strong H-bonding

*Assumed stable based on absence of labile groups like esters or carbamates .

Key Research Findings

  • Stability : The absence of hydrolytically sensitive groups (e.g., carbamates in 1a/1b) in (R)-2-Fluoro-4-(pyrrolidin-2-yl)aniline likely contributes to superior stability in physiological conditions .
  • Stereochemical Advantages: The (R)-configuration may enhance target binding specificity compared to racemic analogs, as seen in oxazolidinone antibiotics .
  • Structural Flexibility : The pyrrolidine ring balances rigidity and flexibility, enabling better membrane penetration than rigid oxadiazole systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.